![molecular formula C20H17F2N3O2S2 B2782633 N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-65-9](/img/structure/B2782633.png)
N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S2 and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
Research has highlighted the synthesis of derivatives similar to N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, showing significant anti-inflammatory activities. For instance, derivatives synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides demonstrated noteworthy anti-inflammatory effects, with certain compounds showing significant activity, suggesting potential therapeutic applications in inflammation-related disorders K. Sunder & Jayapal Maleraju, 2013.
Anticancer and Kinase Inhibition
Compounds structurally related to N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been evaluated for their Src kinase inhibitory and anticancer activities. A study involving the synthesis of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine showed inhibition of c-Src kinase and cell proliferation of various cancer cell lines, indicating a promising route for cancer treatment Asal Fallah-Tafti et al., 2011.
Synthesis and Evaluation for Antitumor Activity
Another research avenue involves the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, evaluated for their potential antitumor activity. This study found certain compounds exhibiting considerable anticancer activity against various cancer cell lines, underscoring the importance of structural variations for enhancing therapeutic efficacy L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.
Metabolic Stability Improvement
Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors led to the development of derivatives aiming to reduce metabolic deacetylation. By exploring various 6,5-heterocycles as alternatives to the benzothiazole ring, researchers aimed to achieve similar in vitro potency and in vivo efficacy with improved metabolic profiles, indicating the potential for these compounds in cancer therapy Markian M Stec et al., 2011.
properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S2/c21-14-3-1-13(2-4-14)10-23-18(26)9-17-11-28-20(25-17)29-12-19(27)24-16-7-5-15(22)6-8-16/h1-8,11H,9-10,12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDSVVYVSPXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide |
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